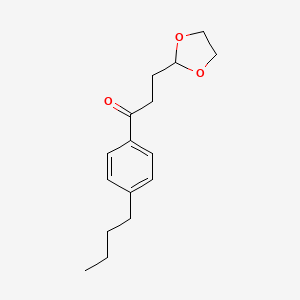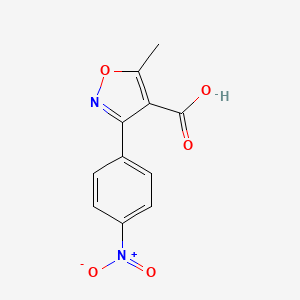
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- is a compound of significant interest in the field of organic chemistry. It is known for its unique structure and potential applications in various scientific domains. This compound is characterized by the presence of a pyrazolidinedione core, substituted with diphenyl and trimethylbenzoyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- involves several steps. One common method includes the reaction of 1,2-diphenylhydrazine with diethyl allylmalonate in the presence of sodium. The crude product is then recrystallized from absolute ethanol to yield the desired compound. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium methoxide, acetic anhydride, and aryldiazonium salts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 4-benzylidene derivatives yields the corresponding benzyl derivatives .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. It is used in the synthesis of dyes, pharmaceuticals, and other organic compounds. Its unique structure makes it a valuable intermediate in the development of new drugs and materials. Additionally, it has been studied for its potential anti-inflammatory properties and its use in veterinary medicine .
Mécanisme D'action
The mechanism of action of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their activity and function. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .
Comparaison Avec Des Composés Similaires
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- can be compared with other similar compounds, such as phenylbutazone and sulfinpyrazone . These compounds share a similar pyrazolidinedione core but differ in their substituent groups, which influence their chemical properties and applications. For instance, phenylbutazone is known for its anti-inflammatory properties, while sulfinpyrazone is used as an anti-gout agent . The unique trimethylbenzoyl group in 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(2-(2,4,6-trimethylbenzoyl)ethyl)- distinguishes it from these related compounds, offering distinct advantages in specific applications.
Propriétés
Numéro CAS |
20358-34-3 |
|---|---|
Formule moléculaire |
C27H26N2O3 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
4-[3-oxo-3-(2,4,6-trimethylphenyl)propyl]-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C27H26N2O3/c1-18-16-19(2)25(20(3)17-18)24(30)15-14-23-26(31)28(21-10-6-4-7-11-21)29(27(23)32)22-12-8-5-9-13-22/h4-13,16-17,23H,14-15H2,1-3H3 |
Clé InChI |
BAHRUXJBXOCFNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




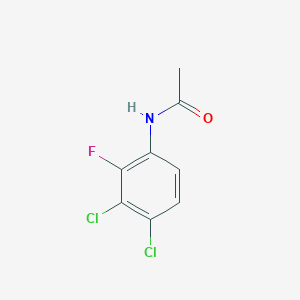
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B11768840.png)
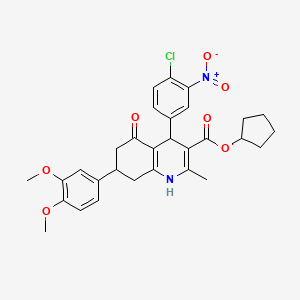


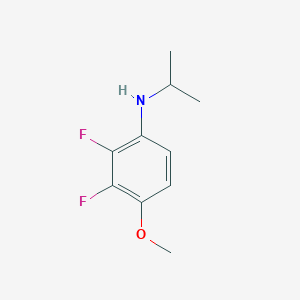
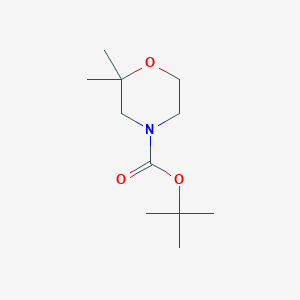
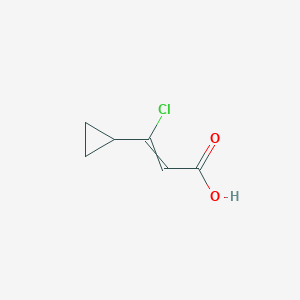
![5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid](/img/structure/B11768872.png)
